molecular formula C16H21ClN2O2 B013050 alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide CAS No. 108260-27-1

alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide

Cat. No. B013050
M. Wt: 308.8 g/mol
InChI Key: FCZZMHGZUAFZCU-UHFFFAOYSA-N
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Description

Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential as an anticancer agent. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.

Mechanism Of Action

The mechanism of action of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide is not fully understood, but it is thought to involve the stabilization of the tumor suppressor protein p53. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been shown to bind to the DNA-binding domain of p53 and to induce a conformational change that stabilizes the protein and enhances its transcriptional activity. This leads to the activation of downstream targets that induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumors in animal models. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been investigated for its potential to sensitize cancer cells to chemotherapy and radiation therapy. In addition, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury in animal models.

Advantages And Limitations For Lab Experiments

Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action has been well characterized. However, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide. One area of focus is the development of more soluble analogs of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide that can be administered more easily in vivo. Another area of focus is the investigation of the potential of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. In addition, further studies are needed to determine the safety and efficacy of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide in humans, and to identify biomarkers that can predict response to this compound.

Synthesis Methods

The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide involves the reaction of 4-chloroacetophenone with diethylamine to form 2-(4-chlorophenyl)-2-oxoethyl)-N,N-diethylacetamide. This compound is then reacted with aziridine to produce alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide. The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been described in detail in several publications.

Scientific Research Applications

Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has also been investigated for its potential to sensitize cancer cells to chemotherapy and radiation therapy.

properties

CAS RN

108260-27-1

Product Name

alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide

Molecular Formula

C16H21ClN2O2

Molecular Weight

308.8 g/mol

IUPAC Name

2-(aziridin-1-yl)-4-(4-chlorophenyl)-N,N-diethyl-4-oxobutanamide

InChI

InChI=1S/C16H21ClN2O2/c1-3-18(4-2)16(21)14(19-9-10-19)11-15(20)12-5-7-13(17)8-6-12/h5-8,14H,3-4,9-11H2,1-2H3

InChI Key

FCZZMHGZUAFZCU-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2

Canonical SMILES

CCN(CC)C(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2

synonyms

2-aziridin-1-yl-4-(4-chlorophenyl)-N,N-diethyl-4-oxo-butanamide

Origin of Product

United States

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